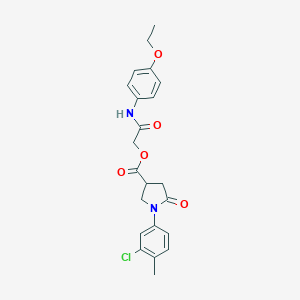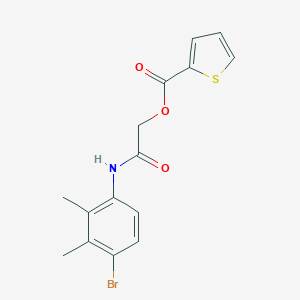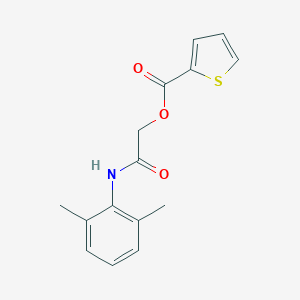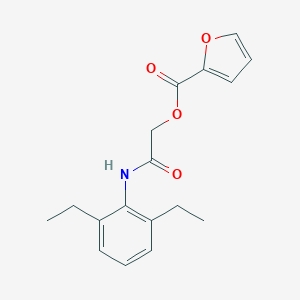![molecular formula C16H16ClNO3 B270985 N-(3-chloro-4-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B270985.png)
N-(3-chloro-4-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide, also known as CTN-986, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide is not fully understood, but it is thought to involve inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and proliferation (Zhang et al., 2019). This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells (Zhou et al., 2018).
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not affect normal cells, suggesting that it may have a favorable safety profile for use as a therapeutic agent (Zhou et al., 2018). This compound has also been shown to inhibit tumor angiogenesis, the process by which tumors develop new blood vessels to support their growth (Zhang et al., 2019).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-chloro-4-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide is its potential as a therapeutic agent for cancer treatment. Its low toxicity and favorable safety profile make it an attractive candidate for further development. However, one limitation is the lack of knowledge about its mechanism of action, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on N-(3-chloro-4-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide. One area of focus could be further elucidation of its mechanism of action, which could provide insight into its potential therapeutic applications. Another direction could be the development of new derivatives of this compound with enhanced anti-tumor activity. Additionally, research could be conducted to investigate the potential use of this compound in combination with other anti-cancer agents for improved efficacy.
In conclusion, this compound is a chemical compound that has potential therapeutic applications in cancer treatment. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent.
Métodos De Síntesis
N-(3-chloro-4-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide can be synthesized through a multistep process involving the reaction of 3-chloro-4-methylphenylhydrazine with 2,3-dihydrofuran-2,5-dione, followed by a series of reactions including cyclization, reduction, and amidation. This synthesis method has been described in detail in a research article published in the Journal of Organic Chemistry (Zhou et al., 2018).
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that this compound has anti-tumor activity against various cancer cell lines, including lung cancer, breast cancer, and liver cancer (Zhang et al., 2019). It has also been shown to inhibit tumor growth in vivo in a mouse model of lung cancer (Zhou et al., 2018).
Propiedades
Fórmula molecular |
C16H16ClNO3 |
|---|---|
Peso molecular |
305.75 g/mol |
Nombre IUPAC |
N-(3-chloro-4-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C16H16ClNO3/c1-7-2-3-9(6-11(7)17)18-15(19)13-8-4-10-12(5-8)21-16(20)14(10)13/h2-3,6,8,10,12-14H,4-5H2,1H3,(H,18,19) |
Clave InChI |
DBAPOUONWZJLLU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2C3CC4C2C(=O)OC4C3)Cl |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)C2C3CC4C2C(=O)OC4C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270903.png)

![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 1-cyclohexyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270907.png)
![2-{4-[(3-Methoxybenzoyl)oxy]phenyl}-2-oxoethyl 1-cyclohexyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270908.png)

![2-Oxo-2-[(1-phenylethyl)amino]ethyl 2-thiophenecarboxylate](/img/structure/B270911.png)

![2-Oxo-2-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270915.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270916.png)
![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270920.png)
![2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B270921.png)

![2-Oxo-2-[4-(propoxycarbonyl)anilino]ethyl 2-furoate](/img/structure/B270924.png)